Verubecestat TFA

CAS No.: 1286770-55-5; 2095432-65-6

Cat. No.: VC6557942

Molecular Formula: C19H18F5N5O5S

Molecular Weight: 523.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286770-55-5; 2095432-65-6 |

|---|---|

| Molecular Formula | C19H18F5N5O5S |

| Molecular Weight | 523.44 |

| IUPAC Name | N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1 |

| Standard InChI Key | MNYVOIVLGITLBF-LMOVPXPDSA-N |

| SMILES | CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

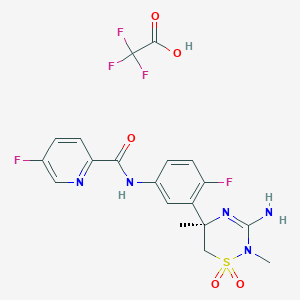

Verubecestat TFA is a diaryl amide-substituted 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative. Its chemical formula is , with a molecular weight of 579.5 g/mol. The core structure features a thiadiazinane dioxide ring substituted with methyl groups at positions 2 and 5, a fluorophenyl moiety at position 3, and a picolinamide group at position 5 (Figure 1) .

Key Structural Features:

-

Iminothiadiazinane Dioxide Core: Confers rigidity and optimal binding to BACE1’s active site.

-

Fluorophenyl and Picolinamide Substituents: Enhance selectivity and potency by forming hydrogen bonds with catalytic aspartate residues (Asp32 and Asp228) .

-

Quaternary Methyl Group: Enforces a pseudoaxial conformation critical for target engagement .

Synthetic Routes

The synthesis of verubecestat involves a multi-step process optimized for diastereoselectivity and yield:

-

Mannich-Type Addition: Reaction of ()--butylsulfinyl ketimine (36) with the conjugate base of sulfonamide 38 yields β-amino sulfonamide 39 (75% yield, dr 98:2) .

-

Deprotection: Sequential removal of the -butylsulfinamide and -methoxybenzyl (PMB) groups using HCl and trifluoroacetic acid (TFA), respectively, produces β-amino sulfonamide 40 .

-

Ring Closure: Thiourea formation via benzoylisothiocyanate treatment, followed by methyl iodide-mediated cyclization, generates the iminothiadiazinane dioxide core .

Industrial-Scale Adaptations:

-

Second-generation routes employ copper-catalyzed C–N coupling to bypass inefficiencies in amide bond formation .

-

Late-stage guanidinylation enhances purity and scalability .

Mechanism of Action

BACE1 Inhibition

Verubecestat TFA selectively inhibits BACE1, an aspartyl protease responsible for cleaving amyloid precursor protein (APP) to generate Aβ peptides. The inhibitor binds reversibly to BACE1’s active site, with a of 0.18 nM .

Structural Basis of Inhibition:

-

Hydrogen Bonding: The picolinamide nitrogen forms an internal hydrogen bond with the amide hydrogen, stabilizing the bioactive conformation .

-

S1–S3 Pocket Interactions: Fluorophenyl and methyl substituents occupy hydrophobic subsites, while the thiadiazinane ring aligns with the catalytic dyad .

Selectivity Profile

Preclinical Characterization

In Vitro and In Vivo Efficacy

| Parameter | Rat | Nonhuman Primate | Human (CSF) |

|---|---|---|---|

| Aβ40 Reduction | 85% (10 mg/kg) | 75% (15 mg/kg) | >90% (550 mg) |

| Aβ42 Reduction | 80% (10 mg/kg) | 70% (15 mg/kg) | >90% (550 mg) |

| sAPPβ Reduction | 90% (10 mg/kg) | 85% (15 mg/kg) | >90% (550 mg) |

Data sourced from Phase 1 trials and animal studies .

Pharmacokinetics

| Parameter | Value |

|---|---|

| Bioavailability | 65% (oral) |

| 14–24 hours | |

| Plasma Protein Binding | 98% |

| CNS Penetration | CSF:Plasma ratio = 0.1 |

Terminal half-life and dose proportionality confirmed in healthy volunteers .

Clinical Evaluation

Phase 1 Trials

-

Healthy Volunteers: Single doses up to 550 mg were well-tolerated, with dose-proportional plasma exposure and >90% CSF Aβ40 reduction .

-

AD Patients: Daily 60 mg doses for 7 days reduced CSF Aβ40, Aβ42, and sAPPβ by >80% .

Phase 3 Trials

-

Prodromal AD: 12 mg and 40 mg doses predicted to achieve >50% and >75% CSF Aβ reduction, respectively .

-

Outcomes: Trials halted due to lack of cognitive benefit, underscoring limitations of Aβ-centric therapeutic strategies .

Analytical and Diagnostic Applications

QD-Based BACE1 Sensors

Recent advancements utilize quantum dot (QD) FRET sensors to monitor BACE1 activity and inhibitor efficacy:

| Sensor Parameter | Value |

|---|---|

| Detection Limit | 10 nM BACE1 |

| Verubecestat | 0.22 nM |

| Cellular Response | 60% signal reduction (1 nM inhibitor) |

QD sensors enable high-throughput screening and cellular imaging, validating verubecestat’s potency .

Comparative Analysis with Other BACE1 Inhibitors

| Compound | BACE1 | Selectivity (BACE2/BACE1) | Clinical Status |

|---|---|---|---|

| Verubecestat | 2.2 nM | 1.5-fold | Phase 3 (Terminated) |

| Lanabecestat | 4.1 nM | 2.8-fold | Phase 3 (Terminated) |

| Elenbecestat | 3.9 nM | 3.0-fold | Phase 3 (Terminated) |

All candidates faced termination due to efficacy or safety concerns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume